molecular formula C14H12N4O2 B11852161 4-(1H-Imidazo[4,5-b]pyridin-2-yl)-3-methoxybenzamide CAS No. 89469-25-0

4-(1H-Imidazo[4,5-b]pyridin-2-yl)-3-methoxybenzamide

Cat. No.: B11852161
CAS No.: 89469-25-0
M. Wt: 268.27 g/mol
InChI Key: OYQUXPIUIICOHO-UHFFFAOYSA-N
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Description

4-(1H-Imidazo[4,5-b]pyridin-2-yl)-3-methoxybenzamide is a heterocyclic compound that features an imidazo[4,5-b]pyridine core fused with a benzamide moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-Imidazo[4,5-b]pyridin-2-yl)-3-methoxybenzamide typically involves the construction of the imidazo[4,5-b]pyridine core followed by the introduction of the benzamide group. One common method involves the cyclization of 2-aminopyridine derivatives with aldehydes or ketones under acidic or basic conditions to form the imidazo[4,5-b]pyridine ring. Subsequent functionalization with methoxybenzoyl chloride in the presence of a base such as triethylamine yields the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of robust catalysts to enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-(1H-Imidazo[4,5-b]pyridin-2-yl)-3-methoxybenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-(1H-Imidazo[4,5-b]pyridin-2-yl)-3-methoxybenzamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(1H-Imidazo[4,5-b]pyridin-2-yl)-3-methoxybenzamide involves its interaction with specific molecular targets. It is known to modulate the activity of enzymes and receptors, thereby influencing various cellular pathways. For instance, it may act as an inhibitor of certain kinases or as an agonist/antagonist of specific receptors, leading to altered cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1H-Imidazo[4,5-b]pyridin-2-yl)-3-methoxybenzamide is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness contributes to its specific biological activities and potential therapeutic applications .

Properties

CAS No.

89469-25-0

Molecular Formula

C14H12N4O2

Molecular Weight

268.27 g/mol

IUPAC Name

4-(1H-imidazo[4,5-b]pyridin-2-yl)-3-methoxybenzamide

InChI

InChI=1S/C14H12N4O2/c1-20-11-7-8(12(15)19)4-5-9(11)13-17-10-3-2-6-16-14(10)18-13/h2-7H,1H3,(H2,15,19)(H,16,17,18)

InChI Key

OYQUXPIUIICOHO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)N)C2=NC3=C(N2)C=CC=N3

Origin of Product

United States

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